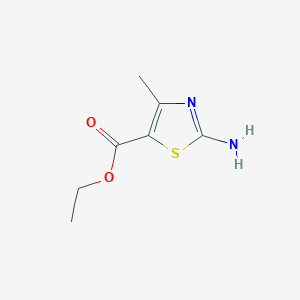

Ethyl 2-amino-4-methylthiazole-5-carboxylate

Vue d'ensemble

Description

Le 2-amino-4-méthyl-thiazole-5-carboxylate d'éthyle est un intermédiaire de synthèse largement utilisé dans la synthèse pharmaceutique. Ce composé, de formule moléculaire C7H10N2O2S, est connu pour son rôle dans le développement de divers médicaments et la recherche chimique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le 2-amino-4-méthyl-thiazole-5-carboxylate d'éthyle peut être synthétisé par plusieurs méthodes. Une voie courante implique la réaction de l'acétate d'éthyle-2-bromo avec la thiourée pour former du 2-amino-4-méthylthiazole-5-carboxylate d'éthyle. La réaction se produit généralement sous reflux dans l'éthanol, suivie d'une purification par recristallisation .

Méthodes de production industrielle

Dans les milieux industriels, la production de 2-amino-4-méthyl-thiazole-5-carboxylate d'éthyle implique souvent des réactions en batch à grande échelle. Le processus comprend l'utilisation de matières premières de haute pureté et d'environnements réactionnels contrôlés pour garantir une qualité de produit constante. Le produit final est généralement obtenu par des procédés de cristallisation et de séchage .

Analyse Des Réactions Chimiques

Types de réactions

Le 2-amino-4-méthyl-thiazole-5-carboxylate d'éthyle subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des sulfoxydes ou des sulfones correspondants.

Réduction : Les réactions de réduction peuvent le convertir en dérivés de thiazolidine.

Substitution : Il peut participer à des réactions de substitution nucléophile, où le groupe amino est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle sont utilisés dans des conditions basiques ou acides.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les dérivés de thiazolidine et divers thiazoles substitués .

Applications de la recherche scientifique

Le 2-amino-4-méthyl-thiazole-5-carboxylate d'éthyle a une large gamme d'applications dans la recherche scientifique :

Chimie : Il sert de brique de base pour la synthèse de molécules plus complexes.

Biologie : Utilisé dans l'étude des inhibiteurs enzymatiques et des modulateurs de récepteurs.

Médecine : Joue un rôle dans le développement de produits pharmaceutiques, en particulier dans la synthèse d'agents antimicrobiens et anticancéreux.

Industrie : Utilisé dans la production d'agrochimiques et de colorants

Mécanisme d'action

Le mécanisme d'action du 2-amino-4-méthyl-thiazole-5-carboxylate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, il peut inhiber les enzymes ou moduler l'activité des récepteurs, conduisant à des effets thérapeutiques. Les voies impliquées comprennent souvent l'inhibition des enzymes bactériennes ou la modulation des voies de signalisation dans les cellules cancéreuses .

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 2-amino-4-methylthiazole-5-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential anti-cancer properties and as inhibitors in specific biological pathways.

Antineoplastic Applications

Research indicates that derivatives of this compound may function as precursors to antineoplastic agents. The thiazole ring structure is known for its biological activity, particularly in the design of compounds targeting cancer cells. For instance, a study highlighted its role in synthesizing compounds that inhibit mitotic kinesins, which are essential for cancer cell proliferation .

HIV Inhibition

The compound has also been explored for its potential as an inhibitor of HIV reverse transcriptase. The structural features of this compound allow it to interact with the enzyme's binding sites, suggesting a pathway for developing new antiviral therapies .

Synthetic Applications

This compound is utilized in organic synthesis due to its reactivity and ability to undergo various transformations.

Synthesis of Thiazole Derivatives

The compound can be used to synthesize a variety of thiazole derivatives through reactions with different electrophiles. This versatility makes it a valuable building block in organic chemistry .

High-Yield Synthesis Methods

Recent patents have reported efficient methods for synthesizing this compound with high yields (over 98%) and shorter reaction times, which enhances its utility in industrial applications .

Biochemical Reagent

As a biochemical reagent, this compound is used in life sciences research for various assays and experiments due to its stable nature and high purity .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study investigated the anticancer activity of a derivative synthesized from this compound, demonstrating significant inhibition of cell proliferation in various cancer cell lines. The mechanism involved disruption of mitotic spindle formation, leading to increased apoptosis rates among treated cells.

Case Study 2: HIV Inhibition

Another research project focused on the development of an inhibitor based on this compound that showed promising results against HIV reverse transcriptase, indicating potential for further development into therapeutic agents.

Mécanisme D'action

The mechanism of action of ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The pathways involved often include inhibition of bacterial enzymes or modulation of signaling pathways in cancer cells .

Comparaison Avec Des Composés Similaires

Le 2-amino-4-méthyl-thiazole-5-carboxylate d'éthyle peut être comparé à d'autres dérivés du thiazole :

2-amino-4-méthylthiazole-5-carboxylate d'éthyle : Structure similaire mais peut différer en termes de réactivité et d'applications.

2-Amino-4-méthylthiazole : Ne possède pas le groupe ester, ce qui conduit à des propriétés chimiques différentes.

4-Méthylthiazole-5-carboxylate : Ne possède pas le groupe amino, ce qui affecte son activité biologique

Le caractère unique du 2-amino-4-méthyl-thiazole-5-carboxylate d'éthyle réside dans sa combinaison de groupes fonctionnels, qui offre une plateforme polyvalente pour diverses transformations chimiques et applications.

Activité Biologique

Ethyl 2-amino-4-methylthiazole-5-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its synthesis, biological evaluation, and potential therapeutic applications based on recent studies.

Synthesis of this compound

The synthesis of this compound typically involves a reaction between thiourea and ethyl 2-chloroacetoacetate in an alcoholic solution, often under reflux conditions. The process can be optimized to reduce reaction time and energy consumption, as described in various patents and research articles .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. In vitro studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with comparable efficacy to established antibiotics like ampicillin . The compound also exhibits moderate antifungal activity against Candida albicans.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Level | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | Strong | Ampicillin |

| Bacillus subtilis | Strong | Gentamicin |

| Candida albicans | Moderate | N/A |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, it has been shown to induce apoptosis in cancer cell lines, such as CEM (human T-lymphocyte cells), with an IC50 value of approximately 9.6 μM . The compound's mechanism includes the inhibition of cell proliferation and induction of DNA fragmentation, indicating its potential as a chemotherapeutic agent.

Table 2: Anticancer Activity Data

| Cell Line | IC50 Value (μM) | Effect |

|---|---|---|

| CEM (T-lymphocyte) | 9.6 | Induces apoptosis |

| HepG2 (Hepatocellular) | 10.39 | Inhibits proliferation |

| T98G (Glioblastoma) | 26.82 | Inhibits proliferation |

The biological activity of this compound is attributed to its ability to interact with various cellular pathways. For example, it has been reported to target PPARγ and HDAC4 at low micromolar concentrations, contributing to its antiproliferative effects . Furthermore, the compound's structural modifications have been explored to enhance its potency and selectivity against cancer cells.

Case Studies

A notable study evaluated a series of thiazole derivatives, including this compound, for their cytotoxic effects on different cancer cell lines. The findings indicated that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting that structural optimization can lead to more effective anticancer agents .

Propriétés

IUPAC Name |

ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHUPCREDVWLKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60322018 | |

| Record name | Ethyl 2-amino-4-methylthiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60322018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7210-76-6 | |

| Record name | 7210-76-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-amino-4-methylthiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60322018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-amino-4-methylthiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.